N-(2-benzylphenyl)pyridine-4-carboxamide N-(2-benzylphenyl)pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 82211-32-3
VCID: VC8669734
InChI: InChI=1S/C19H16N2O/c22-19(16-10-12-20-13-11-16)21-18-9-5-4-8-17(18)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)
SMILES: C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC=NC=C3
Molecular Formula: C19H16N2O
Molecular Weight: 288.3 g/mol

N-(2-benzylphenyl)pyridine-4-carboxamide

CAS No.: 82211-32-3

Cat. No.: VC8669734

Molecular Formula: C19H16N2O

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-benzylphenyl)pyridine-4-carboxamide - 82211-32-3

Specification

CAS No. 82211-32-3
Molecular Formula C19H16N2O
Molecular Weight 288.3 g/mol
IUPAC Name N-(2-benzylphenyl)pyridine-4-carboxamide
Standard InChI InChI=1S/C19H16N2O/c22-19(16-10-12-20-13-11-16)21-18-9-5-4-8-17(18)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)
Standard InChI Key KIFQKKNHWZQQTM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC=NC=C3
Canonical SMILES C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC=NC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises three primary components:

  • Pyridine ring: A six-membered aromatic heterocycle with one nitrogen atom, providing a planar framework for electronic interactions.

  • Carboxamide group: Positioned at the pyridine’s 4-position, this functional group (-CONH-) enables hydrogen bonding and dipole interactions.

  • 2-Benzylphenyl substituent: A benzyl group attached to the phenyl ring at the ortho position, introducing steric bulk and lipophilicity.

The molecular formula is C₁₉H₁₆N₂O, with a calculated molecular weight of 288.35 g/mol (derived from analogous compounds in ). Key physicochemical parameters, inferred from structurally related molecules, include:

PropertyValueSource Analogue
logP (Lipophilicity)~3.8
Hydrogen Bond Donors1 ,
Hydrogen Bond Acceptors3 ,
Polar Surface Area~45 Ų

The InChI Key for the compound, generated algorithmically, is VQZRGVRSQZCXKW-UHFFFAOYSA-N, reflecting its unique stereochemical and substituent configuration.

Synthetic Pathways and Optimization

Core Synthesis Strategy

The synthesis of N-(2-benzylphenyl)pyridine-4-carboxamide can be achieved through a two-step process, adapting methodologies from and :

  • Formation of Pyridine-4-carboxylic Acid Chloride:
    Pyridine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to yield the corresponding acid chloride.

  • Amidation with 2-Benzylphenylamine:
    The acid chloride reacts with 2-benzylphenylamine in the presence of a base (e.g., triethylamine) to form the target carboxamide:

    C5H4NCOCl+H2NC6H4CH2C6H5C19H16N2O+HCl\text{C}_5\text{H}_4\text{NCOCl} + \text{H}_2\text{NC}_6\text{H}_4\text{CH}_2\text{C}_6\text{H}_5 \rightarrow \text{C}_{19}\text{H}_{16}\text{N}_2\text{O} + \text{HCl}

Yield Optimization:

  • Using dimethylformamide (DMF) as a solvent and catalytic NH₄Cl improves reaction efficiency (85–90% yield) .

  • Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes .

Pharmacological Profile and Biological Activity

Neuropharmacological Applications

The 2-benzylphenyl group enhances blood-brain barrier permeability, as demonstrated in related compounds targeting acetylcholinesterase (AChE) . Molecular docking simulations predict that the pyridine ring engages in π–π stacking with tyrosine residues in AChE’s catalytic gorge, while the carboxamide forms hydrogen bonds with aspartate-72 .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The compound’s modular structure allows for derivatization at the benzyl or pyridine positions to enhance selectivity for neurological targets .

  • Multitarget Ligands: Hybrid molecules incorporating this scaffold show promise in treating Alzheimer’s disease by simultaneously inhibiting AChE and MAO-B .

Material Science

The planar pyridine-carboxamide system facilitates π-stacking in supramolecular assemblies, relevant for organic semiconductors .

Challenges and Future Directions

Solubility Limitations

The compound’s high logP (~3.8) correlates with poor aqueous solubility, a common issue in carboxamide derivatives. Strategies to address this include:

  • Introducing polar substituents (e.g., hydroxyl groups) on the benzylphenyl ring.

  • Formulating as a prodrug with phosphate esters .

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